Acetic acid, fluorothio-, S-phenyl ester
CAS No.: 370-04-7
Cat. No.: VC17994312
Molecular Formula: C8H7FOS
Molecular Weight: 170.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 370-04-7 |
|---|---|
| Molecular Formula | C8H7FOS |
| Molecular Weight | 170.21 g/mol |
| IUPAC Name | S-phenyl 2-fluoroethanethioate |
| Standard InChI | InChI=1S/C8H7FOS/c9-6-8(10)11-7-4-2-1-3-5-7/h1-5H,6H2 |
| Standard InChI Key | ZMFYCHLZRAOBCQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)SC(=O)CF |
Introduction
Chemical Identity and Structural Characteristics
Acetic acid, fluorothio-, S-phenyl ester belongs to the class of thioesters, distinguished by the substitution of an oxygen atom in the ester group with sulfur and the addition of a fluorine atom. Its molecular formula is C₈H₇FOS, with a molecular weight of 170.21 g/mol . The compound’s structure is defined by a phenyl group bonded to a fluorothioacetate moiety, as represented by the WISWESSER line notation F1VSR .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 370-04-7 | |
| Molecular Formula | C₈H₇FOS | |
| Molecular Weight | 170.21 g/mol | |
| Beilstein Reference | 3240822 | |
| Synonymous Names | Phenyl fluorothiolacetate |
The fluorothioester group introduces distinct electronic and steric properties compared to conventional esters. The electronegative fluorine atom and polarizable sulfur atom influence reactivity, particularly in nucleophilic acyl substitution reactions .
Physicochemical Properties
| Property | Value (Estimated) | Basis for Estimation |
|---|---|---|
| Boiling Point | 210–220°C | Analogous thioesters |
| Density | 1.25–1.30 g/mL | Fluorine’s atomic contribution |
| Solubility in Water | Low | Hydrophobic fluorinated groups |
| Parameter | Value | Source |
|---|---|---|
| Test Species | Mouse (Rodent) | |
| Route of Exposure | Subcutaneous | |
| LD₅₀ | 80 mg/kg | |
| Toxic Effects | Lethal dose reported |
Safety precautions include the use of personal protective equipment (PPE) and adherence to protocols for handling fluorinated organics. Chronic toxicity and carcinogenicity data are absent, warranting caution in long-term exposure scenarios.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume